molecular formula C14H18O3 B11879087 (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester

(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester

Cat. No.: B11879087
M. Wt: 234.29 g/mol
InChI Key: QGHSAIVADXXKSX-JXMROGBWSA-N
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Description

(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester (CAS: 141220-43-1) is an α,β-unsaturated ester with the molecular formula C₁₄H₁₈O₃ (molecular weight: 234.295 g/mol). It features a 4-methoxyphenyl group attached to the α-carbon of an acrylic acid backbone, esterified with a butyl group. The compound’s (E)-configuration ensures planar geometry, influencing its reactivity and biological interactions. It is synthesized via esterification of (E)-3-(4-methoxy-phenyl)-acrylic acid with butanol under coupling agents like EDC·HCl and DMAP .

Key properties:

  • Melting Point: Not explicitly reported, but related esters (e.g., methyl analogs) exhibit semi-solid or low-melting behavior.
  • Solubility: Expected to be lipophilic due to the butyl ester, enhancing membrane permeability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

butyl (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O3/c1-3-4-11-17-14(15)10-7-12-5-8-13(16-2)9-6-12/h5-10H,3-4,11H2,1-2H3/b10-7+

InChI Key

QGHSAIVADXXKSX-JXMROGBWSA-N

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC=C(C=C1)OC

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

Biological Activity

(E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester, also known as butyl 4-methoxyphenyl acrylate, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H18O3
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 40458-52-4

The compound features a methoxy group which enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and polymer science.

Biological Activities

The biological activities of this compound have been studied extensively, revealing several pharmacological properties:

  • Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways .
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .
  • Neuroprotective Effects : Research has shown that it can enhance cognitive functions and exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
  • Antimicrobial Activity : this compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent .
  • Hepatoprotective Effects : The compound has been reported to possess hepatoprotective properties, which can be beneficial in liver-related disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Esterification Reaction : A common method involves the reaction of acrylic acid with 4-methoxyphenol in the presence of a catalyst such as sodium methoxide to yield the desired ester .
  • Two-step Synthesis : This method typically involves an initial formation of the corresponding acid followed by esterification with butanol .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
AntioxidantScavenging free radicals
NeuroprotectiveCognitive enhancement in animal models
AntimicrobialEffective against specific bacterial strains
HepatoprotectiveProtection against liver damage

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound, researchers administered varying doses to animal models subjected to oxidative stress. The results indicated a significant reduction in neuronal cell death and improved cognitive performance in treated animals compared to controls. This suggests potential applications in treating conditions like Alzheimer’s disease .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Comparison with Similar Compounds

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Key Properties/Activities Reference
(E)-3-(4-Methoxy-phenyl)-acrylic acid phenethyl ester Phenethyl 296.32 Antitumor activity via inhibition of cancer cell proliferation .
(E)-3-(4-Methoxy-phenyl)-acrylic acid ethyl ester Ethyl 206.24 Higher volatility; used in organic synthesis as a Michael acceptor .
Caffeic acid butyl ester Butyl 250.27 Antioxidant activity due to catechol groups; polar than the target compound .

Key Insight :

  • Longer ester chains (e.g., butyl vs. ethyl) enhance lipophilicity, improving cell membrane permeability but reducing water solubility.
  • Phenethyl esters (e.g., ) may exhibit stronger antitumor activity due to increased steric bulk and aromatic interactions with biological targets.

Substituent Modifications on the Phenyl Ring

Compound Name Substituents Key Differences Bioactivity/Applications Reference
(E)-3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid carboxymethyl ester 3-Hydroxy, 4-methoxy Additional hydroxyl group increases polarity; potential for hydrogen bonding. Isolated from plants; unquantified bioactivity .
(E)-3-(4-Propoxyphenyl)-acrylic acid 4-Propoxy Propoxy group enhances lipophilicity vs. methoxy. Intermediate for liquid crystals .
2-P-methoxyphenyl-3-phenylacrylic acid, 3-tropanyl ester 3-Tropanyl, 2-phenyl Tropane moiety suggests neurological activity (e.g., anticholinergic effects). Structural analog with potential CNS applications .

Key Insight :

  • Hydroxyl groups (e.g., ) improve antioxidant capacity but reduce metabolic stability compared to methoxy groups.
  • Bulky substituents (e.g., tropanyl in ) can target specific receptors but may complicate synthesis.

Complex Functionalized Derivatives

Compound Name Additional Functional Groups Key Features Applications Reference
(E)-3-(4-(2-((2,6-difluorophenyl)sulfonamido)ethoxy)-3-methoxyphenyl)acrylate butyl Sulfonamido, difluorophenyl Enhanced antiviral activity; synthesized via multi-step coupling. Antiviral agent against plant pathogens .
6-(4-Methoxy-phenyl)-3-(2-methoxy-phenyl)-4-nitromethyl-hex-5-ynoic acid methyl ester Nitromethyl, alkyne High enantiomeric excess (81% ee); synthesized via asymmetric catalysis. Study of catalytic methods in C–C bond formation .

Key Insight :

  • Sulfonamide and fluorinated groups () improve target specificity in antiviral compounds.
  • Nitromethyl and alkyne moieties () enable click chemistry applications but require specialized synthetic conditions.

Preparation Methods

Conventional Heating Protocol

In a 100 mL flask, 5 mmol of 4-methoxycinnamic acid is dissolved in 30 mL n-butanol, followed by 0.2 mL H₂SO₄. The mixture is refluxed at 110°C for 6–8 hours, with progress monitored via TLC. Post-reaction, the crude product is partitioned between ethyl acetate and water, purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 54.4% of the target ester. Key spectral data includes:

  • ¹H NMR (CDCl₃) : δ 0.95 (t, 3H), 1.42–1.67 (m, 4H), 3.81 (s, 3H), 4.19 (t, 2H), 6.30 (d, J = 16 Hz, 1H), 6.88 (d, J = 9 Hz, 2H), 7.45 (d, J = 9 Hz, 2H), 7.63 (d, J = 16 Hz, 1H).

  • GCMS : m/z 234 [M⁺], base peak at m/z 161.

Microwave-Assisted Optimization

Replacing conventional heating with microwave irradiation (300 W, 30 min) enhances reaction efficiency. This method reduces side reactions, achieving a 54.4% yield without requiring extended reflux. Comparative studies show microwave methods shorten reaction times by 75% while maintaining yield parity.

Enzymatic Synthesis Using Immobilized Lipase

Novozyme 435 (lipase B from Candida antarctica) catalyzes the transesterification of methyl cinnamate with n-butanol or the direct esterification of 4-methoxycinnamic acid. This eco-friendly approach avoids strong acids and enables mild conditions.

Reaction Setup and Kinetics

In a solvent system with logP > 3 (e.g., tert-butanol), 3% w/w biocatalyst loading achieves 60.7% yield at 50°C. The second-order kinetic model fits experimental data (R² = 0.98), with rate constants indicating higher affinity for butanol over shorter-chain alcohols.

Table 1: Enzymatic Synthesis Optimization

ParameterOptimal ValueYield Impact
Biocatalyst Loading3% w/w+34% vs. 1%
Temperature50°CMax activity
Solvent logP>3+25% yield

Two-Step Hydrolysis-Esterification

For substrates resistant to direct esterification, a hydrolysis-esterification sequence proves effective. Ethyl p-methoxycinnamate is hydrolyzed to p-methoxycinnamic acid, which is then re-esterified with n-butanol.

Hydrolysis Conditions

Ethyl ester (1) undergoes alkaline hydrolysis (NaOH, methanol, 20 h) to yield 4-methoxycinnamic acid (3) at 98% purity. Subsequent esterification with n-butanol/H₂SO₄ under microwave irradiation (30 min) generates the butyl ester in 54.4% yield.

Table 2: Two-Step Method Efficiency

StepTimeYieldPurification Method
Hydrolysis20 h98%Recrystallization (EtOH)
Esterification30 min54.4%Column Chromatography

Structural and Mechanistic Insights

Role of Methoxy Group

The para-methoxy group enhances electrophilicity of the cinnamate carbonyl, accelerating nucleophilic attack by butanol. NMR studies confirm electron donation via resonance, with ¹³C shifts at δ 161.5 (C=O) and 55.4 (OCH₃).

Byproduct Formation

GCMS traces reveal minor decarboxylation products (m/z 178) under prolonged heating. Optimal H₂SO₄ concentrations (0.2–0.4 mL) minimize degradation while maximizing esterification.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldTimeEnvironmental Impact
Acid-Catalyzed54.4%6–8 hHigh (acid waste)
Enzymatic60.7%24–48 hLow
Microwave-Assisted54.4%30 minModerate
Two-Step Hydrolysis52%20.5 hHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via esterification of (E)-3-(4-Methoxy-phenyl)-acrylic acid with butanol using coupling agents like EDC·HCl and DMAP in dichloromethane (CH₂Cl₂) under mild conditions . Optimization involves adjusting equivalents of reagents, solvent choice, and reaction time. For example, potassium carbonate (K₂CO₃) in acetic acid with methoxymethyl chloride (Cl-MOM) yielded 68% product under reflux, while modified conditions (filtering potassium salts before solvent removal) improved yields to 92% . Monitoring via TLC (e.g., Hexane:EtOAc 70:30) ensures reaction completion.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and esterification (e.g., methoxy protons at δ 3.8 ppm, ester carbonyl at δ 167-170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 235.0685 for related esters) .
  • IR Spectroscopy : Ester C=O stretches (~1700 cm⁻¹) and acrylic C=C stretches (~1630 cm⁻¹) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis can regenerate the acrylic acid. Use stabilizers like MEHQ (4-methoxyphenol) to inhibit polymerization .

Advanced Research Questions

Q. How can copper-catalyzed asymmetric methods improve enantioselective synthesis of acrylate derivatives?

  • Methodological Answer : Chiral copper catalysts (e.g., Cu(OTf)₂ with (R,R)-Taniaphos ligands) enable enantioselective C–C bond formation. For example, Grignard reagents (e.g., ethyl MgBr) react with acrylates at -68°C in CH₂Cl₂, achieving high enantiomeric excess (ee) . Optimize ligand-to-metal ratios and reaction temperature to control stereoselectivity.

Q. What strategies are used to study structure-activity relationships (SAR) of acrylate esters in biological systems?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., varying alkoxy groups) and test antitumor activity via cytotoxicity assays (e.g., IC₅₀ against cancer cell lines) .
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .
  • Mechanistic Probes : Introduce isotopic labels (e.g., ¹³C) to track metabolic pathways in vitro .

Q. How can researchers resolve contradictions in reported synthetic yields for acrylate esters?

  • Methodological Answer : Discrepancies (e.g., 68% vs. 92% yields ) may arise from purification methods (e.g., flash chromatography vs. simple extraction) or side reactions (e.g., hydrolysis). Replicate procedures with strict control of humidity, solvent purity, and catalyst activation. Use quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate yield determination.

Q. What computational tools aid in resolving structural ambiguities of acrylate derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve stereochemistry (e.g., E/Z configuration) .
  • Molecular Dynamics (MD) : Simulate conformational stability in solution .
  • NLP-Based Parsing : Extract structural rules from chemical databases to identify naming inconsistencies (e.g., "tert-butyl" vs. "1,1-dimethylethyl") .

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